Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate
Overview
Description
Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate is a chemical compound with the molecular formula C12H10FNO3 and a molecular weight of 235.21 g/mol . It is known for its applications in various scientific research fields, particularly in chemistry and biology. The compound is characterized by the presence of a quinoline ring system, which is a common structural motif in many biologically active molecules.
Mechanism of Action
Target of Action
Quinoline derivatives are often studied for their potential antimicrobial, antifungal, and antitumor activities. They may interact with various enzymes and receptors in the cell .
Mode of Action
The mode of action can vary widely depending on the specific targets. For example, some quinoline derivatives can intercalate DNA, disrupting its structure and function .
Biochemical Pathways
The affected pathways would depend on the specific targets of the compound. Given the potential activities mentioned, pathways related to cell growth and division, DNA replication, and protein synthesis could be affected .
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) would depend on the specific chemical properties of the compound. Quinoline derivatives can be metabolized in the liver .
Result of Action
The molecular and cellular effects would depend on the specific mode of action and biochemical pathways affected. Potential effects could include inhibition of cell growth, induction of cell death, or disruption of cellular functions .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
Preparation Methods
The synthesis of Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate typically involves the reaction of 8-fluoroquinoline-4-carboxylic acid with ethanol in the presence of a suitable catalyst . The reaction conditions often include refluxing the mixture to facilitate esterification. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the quinoline ring to a dihydroquinoline structure.
Substitution: The fluorine atom in the compound can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate: Similar structure but with a fluorine atom at a different position.
Ethyl 8-fluoro-4-oxo-1H-quinoline-3-carboxylate: A closely related compound with a keto group instead of a hydroxyl group. These compounds share similar chemical properties but may exhibit different biological activities and applications, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
ethyl 8-fluoro-4-oxo-1H-quinoline-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO3/c1-2-17-12(16)8-6-14-10-7(11(8)15)4-3-5-9(10)13/h3-6H,2H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPUYCZQHTGRPNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C1=O)C=CC=C2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40351700 | |
Record name | ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40351700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71083-06-2, 63010-69-5 | |
Record name | Ethyl 8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71083-06-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40351700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 71083-06-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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